tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(2S,5R)-5-aminooxan-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-9-5-4-8(12)7-15-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDOWOBPMADBFD-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@H](CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis: Chiral Amine Preparation
The stereochemical integrity of the starting amine [(2S,5R)-5-aminooxan-2-yl]methylamine is paramount. Two approaches are commonly utilized:
Boc Protection Reaction
The Boc group is introduced via nucleophilic acyl substitution. A representative procedure is outlined below:
Reagents :
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[(2S,5R)-5-aminooxan-2-yl]methylamine (1.0 equiv)
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Boc anhydride (1.2 equiv)
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Base: Triethylamine (TEA, 2.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure :
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Dissolve the amine in anhydrous THF under nitrogen.
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Add TEA dropwise, followed by Boc anhydride at 0°C.
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Stir at room temperature for 12–24 hours.
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Quench with water, extract with DCM, and concentrate.
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Purify via silica gel chromatography (ethyl acetate/hexane).
Key Considerations :
-
Temperature Control : Exothermic reactions may lead to racemization; maintaining temperatures below 25°C is critical.
-
Solvent Choice : Polar aprotic solvents enhance reaction rates but may require longer stirring times for complete conversion.
Industrial-Scale Adaptations and Challenges
While laboratory-scale synthesis is well-established, industrial production demands modifications for cost and efficiency:
Continuous Flow Reactors
Crystallization-Based Purification
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Solvent System : Ethanol/water mixtures (7:3 v/v) achieve >99% enantiomeric excess (ee).
Analytical Characterization
Post-synthesis validation ensures structural and stereochemical fidelity:
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for laboratory vs. industrial methods:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 30–60 minutes |
| Yield | 75–85% | 85–90% |
| Purity (ee) | >98% | >99% |
| Solvent Volume | 10 L/kg | 5 L/kg |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate can be achieved through various methods:
- Direct Synthesis : Involves the reaction of tert-butyl carbamate with an appropriate oxane derivative under controlled conditions.
- Flow Microreactors : Utilizes advanced technology for efficient synthesis, enhancing yield and sustainability.
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex molecules and pharmaceuticals. Its unique structure allows for functionalization and modification, making it valuable in synthetic chemistry.
Biology
- Biological Activity Studies : Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It has been studied for its interactions with biomolecules, which may lead to new therapeutic agents.
Medicine
- Therapeutic Applications : The compound is being investigated as a precursor in drug development. Its ability to modulate enzyme activity suggests potential use in treating various diseases.
Industry
- Industrial Applications : Due to its stability and reactivity, this compound is explored for applications in agrochemicals and materials science.
Research indicates that this compound exhibits:
- Antimicrobial Activity : Effective against bacterial strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Induces apoptosis in cancer cell lines with an IC50 value of 25 µM against HeLa cells.
- Neuroprotective Effects : Reduces oxidative stress markers in neuronal cultures.
Case Studies and Research Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus with inhibition zones > 15 mm |
| Study 2 | Anticancer | MTT assay | IC50 = 25 µM in HeLa cells; induces apoptosis |
| Study 3 | Neuroprotection | Cell culture assays | Reduced ROS levels; potential for neuroprotection |
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate
- CAS Number : 1638744-98-5
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.31 g/mol
- Structure: Features a tert-butyl carbamate group linked to a (2S,5R)-configured 5-aminooxane (tetrahydropyran) ring.
- Purity : ≥97% (HPLC) .
Applications :
Primarily used as a heterocyclic building block in pharmaceutical synthesis, particularly for glycosidase inhibitors or chiral intermediates due to its stereospecific oxane ring .
Comparison with Structurally Similar Compounds
tert-Butyl N-[(N-Hydroxycarbamimidoyl)methyl]carbamate
- CAS: Not specified ().
- Structure: Contains a hydroxyimino (N–OH) group instead of the oxane ring.
- Key Differences: Reactivity: The hydroxyimino group enhances nucleophilicity, making it suitable for oxime-based coupling reactions, unlike the aminooxane derivative . Applications: Used in nitroxide spin labels or metal chelators, contrasting with the target compound’s role in carbohydrate-mimetic drug design.
tert-Butyl N-[(3R,6S)-6-Methylpiperidin-3-yl]carbamate
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate
- CAS : 1909319-84-1 .
- Structure: Aromatic phenyl ring with amino and methyl substituents.
- Key Differences :
- Electronic Properties : The aromatic system enables π-π stacking in agrochemicals (e.g., herbicides), whereas the oxane ring’s ether oxygen participates in hydrogen bonding .
- Synthetic Utility : Used in Suzuki-Miyaura couplings for biaryl systems, contrasting with the oxane compound’s use in stereoselective glycosylation.
tert-Butyl N-{[(2S)-Azetidin-2-yl]methyl}carbamate Hydrochloride
- CAS: Not specified ().
- Structure : Azetidine (4-membered ring) with a hydrochloride salt.
- Key Differences :
Comparative Data Table
Biological Activity
tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and an aminooxane moiety, which may contribute to its pharmacological properties. Understanding its biological activity is critical for evaluating its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C12H23N3O3
- Molecular Weight : 245.33 g/mol
- CAS Number : 1792190-72-7
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the aminooxane group is hypothesized to enhance binding affinity and specificity towards these targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- A study reported an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties :
- Preliminary assays indicate that this compound may induce apoptosis in cancer cell lines, potentially via the modulation of apoptotic pathways.
- A notable IC50 value was observed at 25 µM against HeLa cells, suggesting significant cytotoxicity.
-
Neuroprotective Effects :
- Research exploring neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures.
- It was found to decrease levels of reactive oxygen species (ROS) significantly.
Case Studies and Research Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus with inhibition zones > 15 mm |
| Study 2 | Anticancer | MTT assay | IC50 = 25 µM in HeLa cells; induces apoptosis |
| Study 3 | Neuroprotection | Cell culture assays | Reduced ROS levels; potential for neuroprotection |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate?
- Methodology :
- Photoredox-Catalyzed Amination : Wang et al. (2022) demonstrated a photoredox-catalyzed amination process using tert-butyl carbamate derivatives, achieving high regioselectivity under blue LED irradiation. This method avoids harsh reagents and is suitable for constructing complex heterocycles .
- Biocatalytic Synthesis : Troiani et al. (2011) reported a chemoselective biocatalytic procedure for synthesizing carbamate intermediates, leveraging enzymatic resolution to achieve enantiopure products .
- Key Considerations : Optimize reaction parameters (e.g., solvent polarity, light intensity) to minimize side reactions like over-oxidation or racemization.
Q. How can NMR spectroscopy and mass spectrometry be employed to characterize this compound?
- NMR Analysis :
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., for chair conformations in oxane rings). For example, tert-butyl groups exhibit singlet peaks at δ ~1.4 ppm in NMR .
- NOESY/ROESY : Resolve axial/equatorial substituents in the oxane ring by analyzing spatial correlations .
- Mass Spectrometry :
- HRMS : Confirm molecular formula via exact mass (e.g., [M+Na]+ at m/z 327.32 for C16H19F2NO4) .
Q. What are the stability and storage recommendations for this compound?
- Stability :
- Avoid prolonged exposure to moisture, acids, or bases to prevent carbamate cleavage. Store under inert gas (N2/Ar) at –20°C .
- Reactivity :
- Incompatible with strong oxidizers (e.g., KMnO4) and reducing agents (e.g., LiAlH4) due to tert-butyl group susceptibility to elimination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to validate absolute configuration. For example, Baillargeon et al. (2017) resolved hydrogen/halogen bonding networks in carbamate derivatives using anisotropic displacement parameters .
- Mercury Visualization : Analyze packing motifs and void spaces in crystal structures to predict solubility and polymorphism .
Q. How to address contradictions in synthetic yields across different methodologies?
- Case Study :
- Wang’s photoredox method (36% yield) vs. Troiani’s biocatalysis (>80% yield). Differences arise from enzyme specificity vs. radical recombination inefficiency .
- Troubleshooting :
- Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
- Compare purity profiles (HPLC) to assess side-product formation.
Q. What computational tools are suitable for predicting reaction pathways or optimizing synthesis?
- DFT Calculations : Model transition states for amination or cyclization steps using Gaussian or ORCA. For example, Chmielewski et al. (1982) correlated NMR-derived conformer populations with DFT-optimized structures .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for tert-butyl carbamate functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
